molecular formula C21H22ClNO3 B6053693 [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone

[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone

Cat. No. B6053693
M. Wt: 371.9 g/mol
InChI Key: CLKAJJGHIHVTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone, also known as MDMA, is a synthetic drug that has been widely studied for its potential therapeutic benefits. MDMA belongs to the class of drugs known as entactogens, which are psychoactive substances that induce feelings of empathy, emotional openness, and social bonding. In recent years, MDMA has gained attention as a potential treatment for a range of psychiatric disorders, including post-traumatic stress disorder (PTSD) and anxiety.

Mechanism of Action

[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Serotonin is particularly important for regulating mood and emotions, and [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone-induced increases in serotonin have been linked to the drug's effects on empathy and social bonding.
Biochemical and Physiological Effects:
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of hormones such as oxytocin and cortisol, which are involved in social bonding and stress response.

Advantages and Limitations for Lab Experiments

[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone has several advantages as a research tool, including its ability to induce feelings of empathy and social bonding. However, the drug also has several limitations, including potential neurotoxicity and the risk of adverse effects such as hyperthermia and dehydration.

Future Directions

There are several areas of future research that could help to further our understanding of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone and its potential therapeutic benefits. These include:
1. Further clinical trials of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone-assisted psychotherapy for PTSD and other psychiatric disorders.
2. Studies to investigate the neurobiological mechanisms underlying the effects of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone on empathy and social bonding.
3. Research on the long-term effects of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone use, particularly in relation to neurotoxicity and cognitive function.
4. Exploration of the potential use of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone in other areas of medicine, such as palliative care and end-of-life therapy.
5. Development of new drugs that mimic the effects of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone but with fewer side effects and risks.

Synthesis Methods

[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is typically ingested orally.

Scientific Research Applications

[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone has been the subject of numerous scientific studies, particularly in the field of psychiatry. Research has shown that [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone can increase feelings of empathy and social connectedness, which may be beneficial in the treatment of PTSD and other psychiatric disorders. [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chloro-2-methylphenyl)methanone-assisted psychotherapy has shown promising results in clinical trials, with some studies reporting significant reductions in symptoms of PTSD.

properties

IUPAC Name

[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-(4-chloro-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-14-10-17(22)7-8-18(14)20(24)15-5-3-9-23(11-15)12-16-4-2-6-19-21(16)26-13-25-19/h2,4,6-8,10,15H,3,5,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKAJJGHIHVTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.